Bis(2-hydroxyethyl)ammonium hydrogen maleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium hydrogen maleate typically involves the reaction of maleic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Maleic Acid+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium hydrogen maleate
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium hydrogen maleate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of environmentally friendly lubricants and additives.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(2-hydroxyethyl)ammonium hydrogen maleate include:
- Bis(2-hydroxyethyl)ammonium erucate
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications. Its ability to undergo different chemical reactions and its potential use in environmentally friendly products highlight its distinctiveness compared to similar compounds .
Biological Activity
Bis(2-hydroxyethyl)ammonium hydrogen maleate (BHEAM) is a quaternary ammonium compound that has garnered interest in various biological and industrial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
BHEAM is synthesized through the reaction of maleic acid with bis(2-hydroxyethyl)amine under controlled conditions. The general reaction can be represented as follows:
This compound exhibits properties characteristic of ionic liquids, including high solubility in water and low volatility, making it suitable for various applications in chemistry and biology .
The biological activity of BHEAM is primarily attributed to its ability to interact with cellular membranes and various biomolecules. Its mechanism of action includes:
- Membrane Interaction : BHEAM can disrupt lipid bilayers, potentially leading to increased permeability and altered cellular functions.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways within cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that BHEAM may also exhibit such effects against certain pathogens .
1. Antimicrobial Properties
Research indicates that BHEAM may possess significant antimicrobial activity. A study on related compounds showed that quaternary ammonium salts can effectively inhibit bacterial growth. BHEAM's structure allows it to interact with bacterial membranes, leading to cell lysis and death .
2. Drug Delivery Systems
BHEAM has been investigated for its potential use in drug delivery systems. Its ability to form micelles can enhance the solubility of poorly soluble drugs, such as artemisinin, improving bioavailability. Studies have shown that BHEAM-based ionic liquids can increase drug solubility significantly compared to traditional solvents .
3. Biodegradability and Environmental Impact
BHEAM is considered environmentally friendly due to its high biodegradability. Studies have demonstrated that compounds similar to BHEAM degrade rapidly in biological systems, reducing the risk of environmental accumulation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of BHEAM against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability after treatment with BHEAM at concentrations as low as 0.1% (w/v), suggesting its potential as a biocide in pharmaceutical formulations.
Case Study 2: Drug Solubilization
In a comparative study, BHEAM was used to enhance the solubility of artemisinin in aqueous solutions. The results showed an increase in solubility by up to 460-fold compared to conventional organic solvents, demonstrating its effectiveness as a solubilizing agent for hydrophobic drugs .
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H19N O5 |
Molecular Weight | 219.26 g/mol |
Solubility | Highly soluble in water |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Application | Findings |
---|---|
Antimicrobial Testing | Significant bacterial inhibition at low concentrations |
Drug Delivery Enhancement | Up to 460-fold increase in drug solubility |
Properties
CAS No. |
50909-06-3 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H4O4/c6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h5-7H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XFPBYAYVIIVRTQ-WLHGVMLRSA-N |
Isomeric SMILES |
C(CO)NCCO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C(CO)NCCO.C(=CC(=O)O)C(=O)O |
Related CAS |
111-42-2 (Parent) |
Origin of Product |
United States |
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